2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(dimethylamino)-3-nitrophenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an organic molecule with multiple functional groups, including a cyano group (-CN), an amide group (-CONH2), and possibly an aromatic ring structure (based on the phenyl groups). It also contains dimethoxyphenyl and dimethylamino groups, which suggest the presence of ether and amine functionalities .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups and aromatic rings. These groups will contribute to the overall shape and properties of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of polar groups like the amide and cyano groups could influence its solubility in different solvents .Scientific Research Applications
Radiosensitization and Cytotoxicity
Research has shown that derivatives similar to the mentioned compound have been evaluated for their ability to act as radiosensitizers and selective cytotoxins. For instance, nitrothiophene derivatives with tertiary amine bases or oxiranes in their side chains demonstrated potent radiosensitization effects in hypoxic mammalian cells. These compounds have been studied for their potential in cancer therapy, highlighting the critical role of such chemical structures in enhancing the effectiveness of radiotherapy (Threadgill et al., 1991).
Heterocyclic Chemistry and Antioxidant Activities
In heterocyclic chemistry, cyanoacetamide derivatives have been synthesized, exhibiting promising antitumor and antioxidant activities. These findings suggest the compound's relevance in developing new therapeutic agents with potential antitumor properties (Bialy & Gouda, 2011).
Electronic and Thermal Analysis
The compound has also been analyzed for its electronic properties through ultraviolet–visible absorption spectroscopy and thermal properties using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). Such studies are crucial for understanding the physical and chemical behavior of the compound under various conditions, which is essential for its application in material science (Kotteswaran et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(dimethylamino)-3-nitrophenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5/c1-25(2)18-7-5-16(12-19(18)26(28)29)11-17(14-23)22(27)24-10-9-15-6-8-20(30-3)21(13-15)31-4/h5-8,11-13H,9-10H2,1-4H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAWXGHYUHFLHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=C(C#N)C(=O)NCCC2=CC(=C(C=C2)OC)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.